molecular formula C16H25NO3 B036664 4-hydroxy-3-methoxy-N-octylbenzamide CAS No. 58493-47-3

4-hydroxy-3-methoxy-N-octylbenzamide

Cat. No.: B036664
CAS No.: 58493-47-3
M. Wt: 279.37 g/mol
InChI Key: JYZDUDMWJFJCON-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methoxy-N-octylbenzamide is a derivative of benzamide, characterized by the presence of hydroxy, methoxy, and octyl groups attached to the benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-methoxy-N-octylbenzamide typically involves the reaction of 4-hydroxy-3-methoxybenzonitrile with sodium perborate to yield 4-hydroxy-3-methoxybenzamide . This intermediate is then subjected to further reactions to introduce the octyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-methoxy-N-octylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

The major products formed from these reactions include quinones, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Hydroxy-3-methoxy-N-octylbenzamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methoxybenzonitrile: A precursor in the synthesis of 4-hydroxy-3-methoxy-N-octylbenzamide.

    4-Hydroxy-3-methoxybenzamide: An intermediate in the synthesis process.

    4-Methoxybenzamide: Lacks the hydroxy group, resulting in different chemical properties and applications.

Uniqueness

This compound is unique due to the presence of the octyl group, which imparts distinct hydrophobic characteristics and influences its biological activity. This structural feature differentiates it from other benzamide derivatives and contributes to its specific applications in various fields.

Properties

CAS No.

58493-47-3

Molecular Formula

C16H25NO3

Molecular Weight

279.37 g/mol

IUPAC Name

N-[(4-hydroxy-3-methoxyphenyl)methyl]octanamide

InChI

InChI=1S/C16H25NO3/c1-3-4-5-6-7-8-16(19)17-12-13-9-10-14(18)15(11-13)20-2/h9-11,18H,3-8,12H2,1-2H3,(H,17,19)

InChI Key

JYZDUDMWJFJCON-UHFFFAOYSA-N

SMILES

CCCCCCCCNC(=O)C1=CC(=C(C=C1)O)OC

Canonical SMILES

CCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC

Key on ui other cas no.

58493-47-3

Synonyms

N-VANILLYLOCTANAMIDE

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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